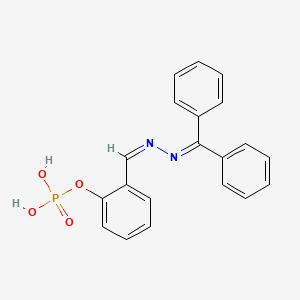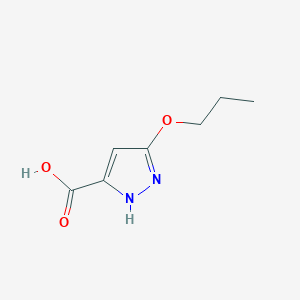
10-(3-(4-Methylpiperazin-1-yl)propyl)-10H-phenothiazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(3-(4-Methylpiperazin-1-yl)propyl)-10H-phenothiazine-2-carbonitrile is a compound belonging to the phenothiazine class. Phenothiazines are known for their diverse pharmacological activities, particularly in the field of antipsychotic medications. This compound is structurally characterized by the presence of a phenothiazine core with a 3-(4-methylpiperazin-1-yl)propyl substituent and a carbonitrile group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-(4-Methylpiperazin-1-yl)propyl)-10H-phenothiazine-2-carbonitrile typically involves the following steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine derivatives with sulfur.
Introduction of the 3-(4-Methylpiperazin-1-yl)propyl Group: This step involves the alkylation of the phenothiazine core with 3-(4-methylpiperazin-1-yl)propyl chloride under basic conditions.
Addition of the Carbonitrile Group:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
10-(3-(4-Methylpiperazin-1-yl)propyl)-10H-phenothiazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: The phenothiazine core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated phenothiazine derivatives.
Scientific Research Applications
10-(3-(4-Methylpiperazin-1-yl)propyl)-10H-phenothiazine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential antipsychotic and anti-inflammatory properties.
Industry: Utilized in the development of dyes and pigments.
Mechanism of Action
The mechanism of action of 10-(3-(4-Methylpiperazin-1-yl)propyl)-10H-phenothiazine-2-carbonitrile involves its interaction with various molecular targets:
Dopamine Receptors: The compound acts as an antagonist at dopamine receptors, which is crucial for its antipsychotic effects.
Serotonin Receptors: It may also interact with serotonin receptors, contributing to its therapeutic profile.
Pathways: The compound modulates neurotransmitter pathways, leading to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Prochlorperazine: Another phenothiazine derivative with similar antipsychotic properties.
Chlorpromazine: A well-known antipsychotic in the phenothiazine class.
Trifluoperazine: Shares structural similarities and pharmacological effects.
Uniqueness
10-(3-(4-Methylpiperazin-1-yl)propyl)-10H-phenothiazine-2-carbonitrile is unique due to its specific substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other phenothiazine derivatives.
Properties
Molecular Formula |
C21H24N4S |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine-2-carbonitrile |
InChI |
InChI=1S/C21H24N4S/c1-23-11-13-24(14-12-23)9-4-10-25-18-5-2-3-6-20(18)26-21-8-7-17(16-22)15-19(21)25/h2-3,5-8,15H,4,9-14H2,1H3 |
InChI Key |
WNGPSJUQYKETBH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-6-methylheptanamide](/img/structure/B12947656.png)
![8-Bromo-7-methylimidazo[1,2-c]pyrimidin-5-ol](/img/structure/B12947663.png)



![1-(4-Amino-5-oxo-5,6,7,8-tetrahydropyrimido[5,4-f][1,4]oxazepin-2-yl)azetidine-3-carboxylic acid](/img/structure/B12947688.png)


